4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide
CAS No.:
Cat. No.: VC9654008
Molecular Formula: C17H16N4O3
Molecular Weight: 324.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4O3 |
|---|---|
| Molecular Weight | 324.33 g/mol |
| IUPAC Name | 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-pyridin-2-ylbutanamide |
| Standard InChI | InChI=1S/C17H16N4O3/c22-15(20-14-8-3-4-10-18-14)9-5-11-21-16(23)12-6-1-2-7-13(12)19-17(21)24/h1-4,6-8,10H,5,9,11H2,(H,19,24)(H,18,20,22) |
| Standard InChI Key | QRQUOAQQDNSLSX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC=CC=N3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC=CC=N3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a quinazolinone core fused to a pyridine moiety via a butanamide linker. The quinazolinone ring system (C8H5N2O2) adopts a planar conformation, with hydroxyl and ketone groups at positions 2 and 4, respectively . The pyridin-2-yl group attaches to the terminal amide nitrogen, creating a conformationally flexible structure that may facilitate target binding.
Table 1: Key Structural Features
| Component | Description |
|---|---|
| Quinazolinone core | Bicyclic system with 2-hydroxy-4-oxo groups |
| Pyridine subunit | Aromatic heterocycle at position 2 |
| Butanamide linker | Four-carbon chain with amide functionality |
Systematic Nomenclature
IUPAC name derivation follows these rules:
-
Parent chain: Butanamide (4-carbon backbone)
-
Substituents:
The numbering system prioritizes the quinazolinone ring, with the pyridine group designated as an N-substituent.
Synthesis and Manufacturing
Synthetic Pathways
Two primary routes dominate laboratory-scale production:
Route A: Stepwise Assembly
-
Quinazolinone synthesis: Anthranilic acid derivatives undergo cyclocondensation with urea derivatives at 120–140°C .
-
Alkylation: 4-Chlorobutanoyl chloride reacts with the quinazolinone nitrogen under basic conditions (K2CO3, DMF).
-
Amide coupling: Pyridin-2-amine introduced via HATU-mediated coupling (yield: 62–68%) .
Route B: One-Pot Method
Combines all components in a microwave-assisted reaction (150°C, 30 min), though purity remains inferior (≤85%) compared to stepwise approaches .
Table 2: Synthetic Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Yield | 68% | 55% |
| Purity (HPLC) | ≥98% | 85% |
| Reaction Time | 18 hr | 0.5 hr |
| Scalability | Pilot-scale | Lab-scale |
Purification Challenges
The compound’s polar nature (logP ≈ 1.2) complicates isolation. Reverse-phase chromatography (C18 column, 60% MeCN/H2O) achieves baseline separation but requires multiple runs for gram-scale production. Recrystallization from ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray analysis .
Physicochemical Properties
Spectral Characterization
-
¹H NMR (DMSO-d6): δ 8.35 (d, J=4.8 Hz, 1H, pyridine-H), 7.82–7.75 (m, 3H, aromatic), 6.98 (s, 1H, NH), 4.21 (t, J=6.6 Hz, 2H, CH2), 2.43–2.37 (m, 4H, CH2)
-
IR: 1675 cm⁻¹ (amide C=O), 1620 cm⁻¹ (quinazolinone C=O), 3200–3100 cm⁻¹ (N-H stretch)
Solubility Profile
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.12 | 25 |
| DMSO | 43.7 | 25 |
| Ethanol | 8.9 | 25 |
| Dichloromethane | 1.2 | 25 |
Aqueous solubility improves marginally at pH 6–7 (0.34 mg/mL) due to partial ionization of the pyridine nitrogen .
Biological Activity and Mechanism
Hypothesized Targets
Structural analogs demonstrate activity against:
-
Microtubule assembly (disruption at 10 μM)
Figure 1: Proposed Binding Mode
Molecular docking suggests the quinazolinone oxygen forms hydrogen bonds with kinase hinge regions, while the pyridine nitrogen coordinates catalytic aspartate residues .
In Vitro Studies
Limited direct data exists, but related compounds show:
-
2.3-fold increase in caspase-3 activity in HT-29 cells
Future Directions
Key research priorities include:
-
Comprehensive pharmacokinetic profiling
-
Target deconvolution via chemoproteomics
-
Formulation development for enhanced bioavailability
Ongoing studies should clarify whether the 2-pyridine substitution pattern offers advantages over 3- or 4-pyridyl analogs in target selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume